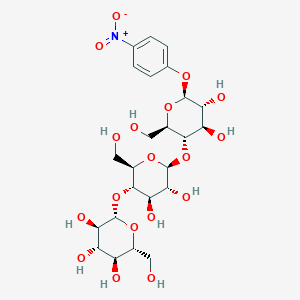
P-Nitrophenyl beta-D-cellotrioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Nitrophenyl beta-D-cellotrioside is a chromogenic substrate used primarily for the detection of cellulase activity. It is a cellotriose analog that can be hydrolyzed by enzymes such as endoglucanases and cellobiohydrolases to release p-nitrophenol, which produces a yellow color. This property makes it useful in various biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-Nitrophenyl beta-D-cellotrioside typically involves the glycosylation of p-nitrophenol with cellotriose. The reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The compound is produced under strict quality control to ensure consistency and reliability for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
P-Nitrophenyl beta-D-cellotrioside primarily undergoes hydrolysis reactions. Enzymes such as endoglucanases, cellobiohydrolases, and beta-glucosidases hydrolyze the compound to release p-nitrophenol and cellotriose .
Common Reagents and Conditions
Enzymes: Endoglucanases, cellobiohydrolases, beta-glucosidases
Conditions: Aqueous solutions, typically at neutral pH and moderate temperatures (25-37°C)
Major Products
P-Nitrophenol: A yellow compound detectable by its absorbance at 405 nm
Cellotriose: A trisaccharide composed of three glucose units
Wissenschaftliche Forschungsanwendungen
P-Nitrophenyl beta-D-cellotrioside is widely used in scientific research for the following applications:
Enzyme Activity Assays: It serves as a substrate for detecting and quantifying cellulase activity in various biological samples
Biochemical Studies: Used to study the kinetics and mechanisms of cellulase enzymes
Industrial Enzyme Production: Employed in the screening and optimization of cellulase-producing microorganisms for industrial applications
Medical Research: Investigated for its potential role in understanding diseases related to carbohydrate metabolism
Wirkmechanismus
P-Nitrophenyl beta-D-cellotrioside exerts its effects through enzymatic hydrolysis. The compound is recognized and bound by cellulase enzymes, which catalyze the cleavage of the glycosidic bond, releasing p-nitrophenol and cellotriose. The released p-nitrophenol can be quantitatively measured by its absorbance at 405 nm, providing a means to monitor enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
P-Nitrophenyl beta-D-cellobioside: Another chromogenic substrate used for cellulase activity assays
P-Nitrophenyl beta-D-glucoside: Used for detecting beta-glucosidase activity
Uniqueness
P-Nitrophenyl beta-D-cellotrioside is unique in its ability to serve as a substrate for multiple types of cellulase enzymes, including endoglucanases and cellobiohydrolases. This versatility makes it particularly valuable for comprehensive studies of cellulase activity .
Eigenschaften
Molekularformel |
C24H35NO18 |
|---|---|
Molekulargewicht |
625.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H35NO18/c26-5-10-13(29)14(30)17(33)23(39-10)42-21-12(7-28)41-24(19(35)16(21)32)43-20-11(6-27)40-22(18(34)15(20)31)38-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 |
InChI-Schlüssel |
BETIRLUWOMCBBJ-ZENQEEDISA-N |
Isomerische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
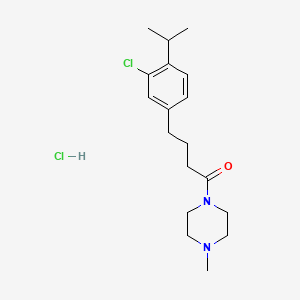
![5-[benzyl(methyl)amino]-3,4-bis(trimethylsilyl)-3H-furan-2-one](/img/structure/B13829457.png)

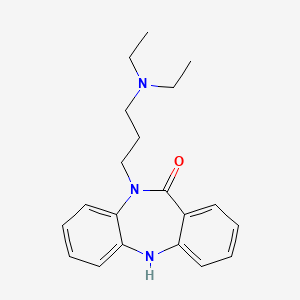

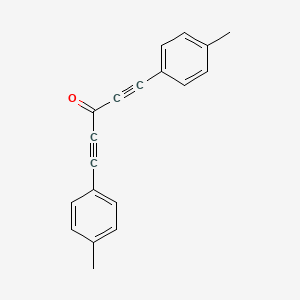
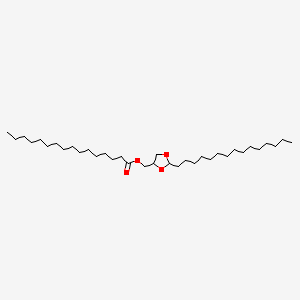


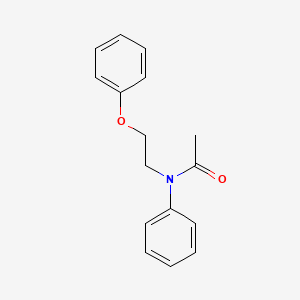


![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
